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Compound of Interest

Compound Name: (S)-2-(morpholin-3-yl)ethanol

Cat. No.: B3283113

Application Notes and Protocols for the
Synthesis of Osivelotor

Introduction: The Rationale and Importance of
Osivelotor Synthesis

Osivelotor (formerly GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization
inhibitor developed to treat sickle cell disease (SCD).[1][2] It is an orally bioavailable small
molecule that covalently and reversibly binds to the alpha-chain of hemoglobin. This binding
increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state and thereby
inhibiting the polymerization of deoxygenated HbS, which is the primary pathological event in
SCD.[3][4] The development of Osivelotor represents a significant advancement over first-
generation inhibitors, offering improved pharmacokinetic properties that may lead to better
clinical outcomes at lower doses.[3]

The molecular structure of Osivelotor, 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-
carbonyl]morpholin-3-yljmethoxy]benzaldehyde, features a chiral morpholine core that links a
substituted benzaldehyde with a functionalized pyridine ring. This intricate structure
necessitates a well-designed, multi-step synthetic strategy that is both efficient and
stereoselective. These application notes provide a detailed, step-by-step guide for the
synthesis of Osivelotor, focusing on the preparation of key morpholine-containing intermediates
and their subsequent coupling to assemble the final active pharmaceutical ingredient. The
protocols described herein are based on established principles of organic synthesis and
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information from key scientific literature, intended for researchers, scientists, and drug
development professionals.[3]

Overall Synthetic Strategy: A Convergent Approach

A convergent synthetic approach is optimal for preparing Osivelotor. This strategy involves the
independent synthesis of three key building blocks, which are then coupled together in the final
stages. This approach maximizes efficiency and simplifies the purification of intermediates. The
synthesis can be conceptually divided into the preparation of three key intermediates followed
by their sequential coupling.
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Figure 1: Convergent synthetic workflow for Osivelotor.

Part 1: Synthesis of Key Intermediates
Synthesis of Intermediate 1: 2-(Methoxymethoxy)-6-
hydroxybenzaldehyde

The selective functionalization of 2,6-dihydroxybenzaldehyde is crucial. Mono-protection of one

hydroxyl group allows for the subsequent selective etherification of the other. The

methoxymethyl (MOM) group is a suitable choice for this purpose due to its ease of introduction

and mild cleavage conditions.

Protocol:

Dissolution: Dissolve 2,6-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane
(DCM) in a round-bottom flask under a nitrogen atmosphere.

Cooling: Cool the solution to 0 °C using an ice bath.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the solution.

MOM-CI Addition: Slowly add chloromethyl methyl ether (MOM-CI) (1.0 eq) to the reaction
mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of
ammonium chloride.

Extraction: Extract the aqueous layer with DCM (3x).

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and filter.
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 Purification: Concentrate the filtrate under reduced pressure and purify the crude product by
column chromatography on silica gel to afford 2-(methoxymethoxy)-6-hydroxybenzaldehyde.

Synthesis of Intermediate 2: tert-butyl (S)-(morpholin-3-
yl)methylcarbamate

The chiral morpholine intermediate is a critical component that dictates the stereochemistry of
the final product. A common route to such intermediates involves the use of a chiral starting
material like an amino acid, followed by reduction and cyclization.

Protocol:

o Esterification and Protection: Start with N-Boc-(S)-serine. Esterify the carboxylic acid to the
methyl ester using standard conditions (e.g., SOCIz in methanol).

¢ Reduction: Reduce the ester to the corresponding alcohol, N-Boc-(S)-serinol, using a mild
reducing agent like sodium borohydride in a suitable solvent.

« Activation of Hydroxyl Groups: Convert the primary alcohol to a good leaving group (e.g., a
tosylate or mesylate) and the secondary alcohol (from the serine backbone) to another
leaving group. A one-pot procedure using a reagent like tosyl chloride can be employed.

e Cyclization: Induce intramolecular cyclization by treating the di-activated intermediate with a
base, such as sodium hydride, to form the N-Boc protected morpholine derivative.

» Modification of the Side Chain: Convert the hydroxymethyl group at the 3-position to an
amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, and then protect
the resulting amine as a tert-butyl carbamate.

Synthesis of Intermediate 3: 2-(2-((tert-
butyldimethylsilyl)oxy)ethyl)nicotinic acid

This intermediate provides the functionalized pyridine core of Osivelotor. The synthesis
involves the introduction of a protected hydroxyethyl side chain onto the pyridine ring.

Protocol:
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» Starting Material: Begin with a suitable nicotinic acid derivative, such as 2-chloronicotinic
acid.

» Side Chain Introduction: Perform a cross-coupling reaction (e.g., a Negishi or Suzuki
coupling) with a protected 2-hydroxyethyl organometallic reagent. For instance, reacting 2-
chloronicotinic acid with (2-((tert-butyldimethylsilyl)oxy)ethyl)zinc chloride in the presence of
a palladium catalyst.

« Purification: After the reaction is complete, perform an aqueous workup and purify the
product by crystallization or column chromatography to yield 2-(2-((tert-
butyldimethylsilyl)oxy)ethyl)nicotinic acid.

Part 2: Assembly of Osivelotor
Step 1: Etherification of the Benzaldehyde and

Morpholine Intermediates

This step involves a Williamson ether synthesis to connect the protected benzaldehyde with the
chiral morpholine intermediate.

Protocol:

e Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve
Intermediate 1 (1.0 eq) and the N-Boc protected (S)-(morpholin-3-yl)methanol (1.1 eq) in
anhydrous dimethylformamide (DMF).

o Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

¢ Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction
by TLC.

» Workup: After cooling to room temperature, pour the reaction mixture into ice-water and
extract with ethyl acetate (3x).

e Washing and Drying: Combine the organic layers, wash with water and brine, dry over
anhydrous sodium sulfate, and filter.
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 Purification: Concentrate the filtrate and purify the crude product by column chromatography
to yield the coupled ether product.

Step 2: Amidation to Connect the Pyridine Moiety

The final carbon-nitrogen bond is formed through an amide coupling reaction.

Protocol:

Deprotection: First, deprotect the Boc group from the morpholine nitrogen of the product
from step 2.1 using trifluoroacetic acid (TFA) in DCM.

o Amide Coupling: In a separate flask, activate the carboxylic acid of Intermediate 3 (1.0 eq)
using a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an
anhydrous solvent like DMF.

o Addition of Amine: Add the deprotected morpholine derivative (1.2 eq) to the activated acid
solution.

» Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

o Workup and Purification: Perform a standard aqueous workup and purify the product by
column chromatography to obtain the fully assembled, protected Osivelotor precursor.

Step 3: Final Deprotection

The final step involves the removal of the remaining protecting groups (MOM and TBDMS) to
yield Osivelotor.

Protocol:

« MOM and TBDMS Cleavage: Dissolve the protected precursor in a suitable solvent like
methanol. Add a strong acid, such as hydrochloric acid (HCI), and stir at room temperature.
The acidic conditions will cleave both the MOM ether and the TBDMS ether.

e Neutralization and Isolation: Once the reaction is complete (monitored by TLC or LC-MS),
carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
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o Extraction and Purification: Extract the product with an appropriate organic solvent, dry the
organic layer, and concentrate. The final product, Osivelotor, can be purified by
recrystallization or preparative HPLC to achieve high purity.

Summary of Key Reaction Steps and Reagents

Step Reaction Type Key Reagents Purpose
2,6- . .
) ) Selective protection of
1.1 Protection dihydroxybenzaldehyd
one hydroxyl group
e, MOM-CI, DIPEA
o N-Boc-(S)-serine Formation of the chiral
1.2 Cyclization o o
derivative, base morpholine ring
2-chloronicotinic acid, Introduction of the
1.3 Cross-coupling organozinc reagent, side chain to the
Pd catalyst pyridine ring
Protected Coupling of the
2.1 Etherification intermediates 1 & 2, benzaldehyde and
K2COs morpholine fragments
Deprotected ether, _
S ] Formation of the
2.2 Amidation Intermediate 3, HATU, ]
amide bond
DIPEA
Removal of protecting
] Fully protected )
2.3 Deprotection groups to yield
precursor, HCI ]
Osivelotor
Conclusion

The synthesis of Osivelotor is a challenging yet achievable process for skilled medicinal
chemists. The convergent strategy outlined in these notes provides a robust framework for its
preparation. Careful control of reaction conditions, particularly in the stereoselective synthesis
of the morpholine intermediate and the selective protection and deprotection steps, is
paramount to achieving a high yield and purity of the final product. These detailed protocols
serve as a valuable resource for researchers engaged in the development of novel therapies
for sickle cell disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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